molecular formula C14H23NO3 B3164523 (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-83-9

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No. B3164523
CAS RN: 893574-83-9
M. Wt: 253.34 g/mol
InChI Key: WVMNPWWETMOMOG-UHFFFAOYSA-N
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Description

“(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Benzenemethanamine, 2,3,4-trimethoxy-N-(2-methylpropyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a trimethoxyphenyl group attached to a methylpropyl group via a methylene bridge . The trimethoxyphenyl group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.34 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Immune System Modulation

A novel immune response modifier, Imiquimod, structurally related to the queried compound, demonstrates significant potential in treating various skin disorders through localized cytokine induction. It activates the immune system without inherent antiviral or antiproliferative activity in vitro, suggesting its mechanism involves onsite cytokine stimulation in vivo. This property has substantiated its use against genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting a broader applicability for immune modulation in dermatological conditions (Syed, 2001).

Environmental Fate and Toxicology of Organic Compounds

Research on 2-Methylpropene, an organic compound sharing the methylpropyl group, focuses on its metabolism and toxicity, providing insights into the environmental and health implications of similar compounds. This compound is metabolized into reactive intermediates like 2-methyl-1,2-epoxypropane, with its toxicity mediated through metabolic activation, emphasizing the importance of understanding the metabolic pathways and potential toxicities of structurally related compounds (Cornet & Rogiers, 1997).

Food Safety and Biogenic Amines

The formation and effects of total volatile basic nitrogen (TVB-N) and trimethylamine in muscle foods, including their potential pathways and impacts on human health, are under investigation. These studies provide crucial insights into the quality and safety of food products, essential for regulatory purposes and consumer health. Understanding these compounds' roles in food spoilage and their health implications can guide strategies to mitigate their effects, ensuring food safety (Bekhit et al., 2021).

Advanced Oxidation Processes for Degradation

The review on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs), sheds light on the efficiency of these methods in breaking down recalcitrant compounds. Such insights are crucial for environmental management and the development of treatment technologies that can effectively reduce the persistence of hazardous compounds in water and other environments (Bhat & Gogate, 2021).

properties

IUPAC Name

2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4/h6-7,10,15H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNPWWETMOMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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